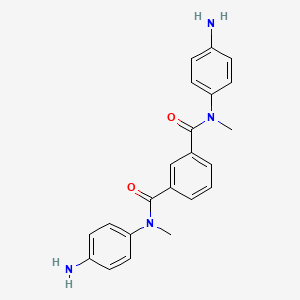
N,N'-bis(4-aminophenyl)-N,N'-dimethylisophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(4-aminophenyl)-N,N'-dimethylisophthalamide, commonly known as DMPI, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMPI is a derivative of isophthalic acid and is widely used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
DMPI has been extensively studied for its potential applications in various fields of scientific research. It has been found to have excellent antioxidant and antimicrobial properties, making it a potential candidate for the development of new drugs. DMPI has also shown promising results in the treatment of cancer, as it inhibits the growth of cancer cells by inducing apoptosis. Additionally, DMPI has been used as a ligand in coordination chemistry and as a building block in the synthesis of metal-organic frameworks.
Mecanismo De Acción
DMPI's mechanism of action is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. DMPI has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
DMPI has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. DMPI has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPI has several advantages for lab experiments. It is easy to synthesize and has excellent stability, making it a reliable compound for use in experiments. However, DMPI has some limitations as well. It is insoluble in water, which can make it difficult to use in aqueous experiments. Additionally, DMPI has poor solubility in some organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DMPI. One potential area of research is the development of new drugs based on DMPI's antioxidant and antimicrobial properties. Additionally, DMPI's potential as a ligand in coordination chemistry and as a building block in the synthesis of metal-organic frameworks could be further explored. Finally, the mechanism of action of DMPI could be further studied to better understand its biochemical and physiological effects.
Métodos De Síntesis
DMPI can be synthesized through a simple two-step process. The first step involves the reaction of 4-aminophenylacetic acid with thionyl chloride to produce 4-chlorophenylacetyl chloride. The second step involves the reaction of 4-chlorophenylacetyl chloride with N,N-dimethylisophthalamide in the presence of a base such as triethylamine. This reaction results in the formation of DMPI.
Propiedades
IUPAC Name |
1-N,3-N-bis(4-aminophenyl)-1-N,3-N-dimethylbenzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-25(19-10-6-17(23)7-11-19)21(27)15-4-3-5-16(14-15)22(28)26(2)20-12-8-18(24)9-13-20/h3-14H,23-24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLXIYAHPRPZNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C(=O)C2=CC(=CC=C2)C(=O)N(C)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide](/img/structure/B6139618.png)
![2-chloro-4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B6139623.png)
![N-allyl-2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylacetamide](/img/structure/B6139628.png)
![ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6139638.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B6139643.png)
![2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile](/img/structure/B6139660.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2-(2-thienyl)acetamide](/img/structure/B6139663.png)
![methyl 4-[(2-{[(3-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B6139665.png)
![5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B6139670.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6139678.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-{[(1H-indol-4-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6139680.png)
![3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6139681.png)
![4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B6139688.png)
![2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-methyl-2-piperazinyl}ethanol trifluoroacetate (salt)](/img/structure/B6139689.png)